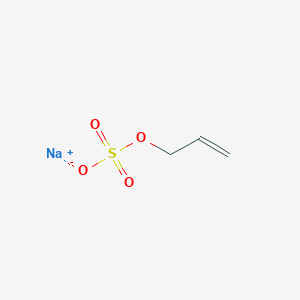

Allyl sodium sulfate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;prop-2-enyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEWKBLLMCFAEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172517 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-59-3 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Allyl Sodium Sulfate

Established Synthetic Pathways for Allyl Sodium Sulfate (B86663)

The formation of allyl sodium sulfate involves the sulfation of an allyl precursor. The esterification of certain allylic alcohols with a sulfonating agent can produce reactive sulfate esters. nih.govnih.gov

The synthesis of organosulfates can be achieved by transferring a sulfonate group (SO₃⁻) to a nucleophilic hydroxyl substrate, such as an alcohol. chinesechemsoc.org One established method involves the reaction of allyl alcohol with a suitable sulfonating agent. A common approach for O-sulfation uses persulfate salts, such as potassium persulfate (K₂S₂O₈), which act as effective sulfonate donors in the presence of a solvent like N,N-dimethylformamide (DMF). chinesechemsoc.org This process is applicable to various activated alcohols, including allylic alcohols. chinesechemsoc.org

The reaction mechanism involves the persulfate salt acting as a source for the sulfonate group, which is transferred to the hydroxyl group of the allyl alcohol. This method is noted for its operational simplicity and the ready availability of the starting materials. chinesechemsoc.org

Another potential pathway involves the sulfonation of allyl esters derived from the reaction of fatty acids with allyl alcohol. google.com In this context, oleum (B3057394) (fuming sulfuric acid) is used as the sulfonating agent. google.comgoogle.com However, this method is primarily described for producing sulfonated monoglycerides (B3428702) rather than pure this compound. google.com

Detailed comparative data on the efficiency and yields for the specific synthesis of this compound are not extensively available in the reviewed literature. For the O-sulfation method using potassium persulfate and DMF, it is described as efficient, with good to excellent yields for a range of alcohol substrates, including allylic ones. chinesechemsoc.org One study demonstrated the practicality of this method with a gram-scale synthesis. chinesechemsoc.org

Conversely, older methods proposed for related compounds, such as those involving the sulfonation of allyl esters with oleum, have been noted for encountering difficulties that made them commercially less practicable. google.com

Table 2.1: Overview of Synthetic Approaches for this compound and Related Compounds

| Method | Precursor | Sulfonating Agent | Conditions | Reported Yield | Reference |

| O-Sulfation | Allyl Alcohol | Potassium Persulfate (K₂S₂O₈) | N,N-dimethylformamide (DMF) solvent | Good to Excellent | chinesechemsoc.org |

| Sulfonation | Allyl Esters | Oleum | Temperature control (e.g., 30-60°C) | Not specified for pure product | google.comgoogle.com |

Reaction Mechanisms and Conditions for this compound Formation

Novel Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of efficient and practical methods. The use of persulfate salts with DMF for O-sulfation represents a more recent and simplified approach compared to traditional methods using more aggressive reagents like oleum. chinesechemsoc.org This method's novelty lies in harnessing the dual role of persulfates, typically known as oxidants, as effective sulfonate donors for O-sulfation. chinesechemsoc.org This approach avoids the complexities and harsh conditions associated with older sulfonation techniques. chinesechemsoc.orggoogle.com

Strategies for Derivatization and Functional Modification of this compound

Information regarding the derivatization of this compound to form modified analogues is scarce. Research has more commonly focused on using this compound as a reagent to modify other substances.

The direct chemical modification of the this compound structure to create analogues is not detailed in the available literature. Research has instead focused on synthesizing analogues of related compounds. For instance, various allylbenzene (B44316) derivatives have been synthesized as inhibitors for enzymes like 15-lipoxygenase, but these are not direct derivatives of this compound. nih.gov Similarly, extensive work exists on creating derivatives of sympathomimetic amines by introducing an allyl group, but this does not involve modifying this compound itself. uni.edu

Due to the lack of synthesized and studied derivatives of this compound, there is no available information elucidating their specific structural-functional relationships. Structure-function studies have been conducted on other molecules containing allyl groups, where the allyl moiety is often crucial for biological activity, such as in anticancer compounds or enzyme inhibitors. nih.govacs.org For example, the allyl group in some compounds can mimic the unsaturated bonds of fatty acids, allowing them to interact with enzymes. nih.gov However, these findings are not directly applicable to derivatives of this compound without specific studies on such compounds.

Mechanistic Studies of Allyl Sodium Sulfate Reactivity

Nucleophilic Behavior and Related Reaction Mechanisms of Allyl Sodium Sulfate (B86663)

The nucleophilicity of allyl sodium sulfate is a complex aspect of its reactivity, influenced by the electronic characteristics of both the allyl double bond and the sulfonate group. While the sulfonate anion is a key feature, the reactivity often centers on the allylic carbon system.

Detailed mechanistic investigations focusing specifically on this compound acting as a nucleophile in addition reactions are not extensively covered in available research. The synthesis of this compound itself involves a key nucleophilic substitution step, where the sulfite (B76179) ion acts as a nucleophile, attacking allyl chloride. atamanchemicals.comatamanchemicals.comgoogle.com This establishes the foundational chemistry but does not describe the subsequent nucleophilic behavior of the product, this compound.

In a broader context, the nucleophilicity of related species offers insight. The sulfate ion (SO₄²⁻) can act as a nucleophile in epoxide-opening reactions, a process significant in atmospheric chemistry. oberlin.edu Studies have shown that sulfate is a stronger nucleophile than bisulfate or methyl sulfate anions in these reactions. oberlin.edu Furthermore, the allyl group itself is a versatile precursor to potent nucleophiles. For instance, allylboronic esters, which are typically weakly nucleophilic, can be converted into highly nucleophilic allylboronate complexes by the addition of an aryllithium. acs.org These activated complexes can then react with a wide range of electrophiles. acs.org However, direct studies detailing the nucleophilic addition of the intact this compound molecule, where either the allyl moiety or the sulfonate group attacks an electrophile, remain limited. The reactivity is often dominated by processes involving the allyl double bond, such as polymerization.

This compound serves as a crucial monomer and chemical intermediate in the synthesis of a variety of functional polymers and materials. atamanchemicals.comatamanchemicals.com Its incorporation into polymer backbones is a key strategy for creating materials with enhanced properties for specialized, advanced applications.

Key roles include:

Functional Polymer Synthesis: It is widely used as a comonomer in polymerization with substances like acrylamide (B121943), acrylic acid, maleic anhydride (B1165640), and styrene. atamanchemicals.comatamanchemicals.comatamankimya.com This process is fundamental to producing copolymers for specific industrial purposes.

Water Treatment Agents: It is a component in the synthesis of corrosion and scale inhibitors. atamanchemicals.comatamankimya.com Copolymers containing this compound demonstrate good scale inhibition for calcium phosphate (B84403), calcium carbonate, and calcium sulfate. atamankimya.commdpi.com It is also used to create flocculants and dispersants. atamanchemicals.comatamankimya.com

Textile Industry: A significant application is its use as the third monomer in the production of acrylic fibers. atamanchemicals.comatamankimya.com Its inclusion improves the dyeing properties, heat resistance, and flexibility of the fibers, allowing for rapid and strong color absorption. atamanchemicals.comatamankimya.com

Electroplating: It functions as a brightener in nickel electroplating baths, helping to improve the uniformity and ductility of the metal coating. atamanchemicals.comatamankimya.comatamanchemicals.com

Oilfield Chemicals: In this sector, it is copolymerized with acrylamide and other monomers to produce dispersants and fluid loss agents that exhibit notable resistance to high temperatures and salinity. atamanchemicals.comatamanchemicals.com

Coatings and Adhesives: It is used to produce thermosetting acrylic resins and as a coating dispersant to increase the water-solubility of paints. atamanchemicals.comatamankimya.com

The following table summarizes selected research findings on the synthetic applications of this compound.

| Application Area | Comonomers | Function of Resulting Polymer/Product | References |

| Water Treatment | Acrylic acid, Acrylamide, Maleic anhydride, Sodium hypophosphite | Corrosion and scale inhibition | atamankimya.com, atamanchemicals.com, mdpi.com |

| Acrylic Fibers | Acrylonitrile (B1666552), other acrylic monomers | Improved dyeing properties, heat resistance, and flexibility | atamanchemicals.com, atamankimya.com |

| Oilfield Chemicals | Acrylamide, Acrylic acid, Sodium humate | Dispersants, fluid loss agents with high temperature and salt resistance | atamanchemicals.com, atamanchemicals.com |

| Paint Additives | Not specified | Production of thermosetting acrylic resin, coating dispersant | atamankimya.com, atamanchemicals.com |

| Electroplating | Not applicable (used as an additive) | Brightener for nickel plating, improves ductility | atamanchemicals.com, atamankimya.com, atamanchemicals.com |

Investigations into Nucleophilic Addition Processes Involving this compound

Polymerization Dynamics and Pathways of this compound

The polymerization of this compound is its most significant and well-studied area of reactivity. It primarily participates in polymerization reactions as a comonomer, introducing sulfonic acid groups into the polymer chain.

This compound readily participates in free-radical polymerization, typically as a comonomer. atamanchemicals.com Studies have described the synthesis of hydro-soluble copolymers of acrylamide and this compound through thermally initiated free-radical precipitation polymerization. atamanchemicals.comresearchgate.net The process can also be initiated chemically, for example, using sodium persulfate in copolymerization with maleic anhydride. scu.edu.cn

A critical mechanistic feature of the radical polymerization of allyl compounds is degradative chain transfer . researchgate.net This process involves the abstraction of a hydrogen atom from the allylic methylene (B1212753) group by a propagating radical. This transfer creates a highly resonance-stabilized allyl radical. This new radical is less reactive and less likely to initiate a new polymer chain, which can lead to the termination of the kinetic chain. researchgate.net Consequently, the homopolymerization of allylic monomers often proceeds at a low rate and yields polymers with low molecular weight. researchgate.net Despite this, its copolymerization with more reactive monomers like acrylic acid, acrylamide, and maleic anhydride is an effective method for producing functional polymers. atamankimya.commdpi.comsciengine.com

While this compound is classified as an anionic monomer due to the presence of the negatively charged sulfonate group, there is a lack of specific research findings on its participation in anionic polymerization pathways. atamanchemicals.com Anionic polymerization involves propagation by carbanionic centers, a mechanism that is typically sensitive to the presence of acidic protons or certain functional groups. The literature available from the searches does not provide examples or mechanistic studies of this compound undergoing this type of polymerization.

Similar to anionic polymerization, specific studies detailing the cationic polymerization of this compound are not prominent in the reviewed literature. Cationic polymerization proceeds through carbocationic intermediates. While the allyl group in some monomers, such as eugenol, can undergo cationic addition polymerization, direct evidence for this pathway with this compound is not provided in the search results. nih.gov The synthesis of certain cationic polyacrylamides has been shown to incorporate sodium methallyl sulfonate (a related compound) via free radical polymerization, but this does not involve a cationic polymerization mechanism for the allyl monomer itself. ncsu.edu

Copolymerization Kinetics and Microstructure Analysis with this compound

Allyl monomers, including this compound (SAS), generally exhibit low reactivity in copolymerization reactions compared to many vinyl monomers. researchgate.net This behavior is often attributed to degradative chain transfer, a process where a growing polymer radical abstracts a hydrogen atom from the allyl monomer's methylene group, forming a stable, less reactive allylic radical. researchgate.netatamanchemicals.comresearchgate.net This can decrease both the polymerization rate and the molecular weight of the resulting copolymer. researchgate.net Despite this, SAS is frequently used as a comonomer to incorporate sulfonate groups into polymers, enhancing properties like water solubility, dyeability, and scale inhibition. atamanchemicals.commdpi.com

The kinetics of SAS copolymerization have been studied with various comonomers, most notably acrylonitrile (AN). The monomer reactivity ratios, which describe the relative reactivity of the monomers towards the growing polymer chains, have been determined under different conditions. For the copolymerization of acrylonitrile (M1) with SAS (M2) at 45°C, the reactivity ratios (r1, r2) vary significantly with the solvent system and pH. atamanchemicals.comresearchgate.net These values indicate how the monomers are incorporated into the copolymer chain; for instance, in DMSO at pH 7, the r1 value of 1.00 suggests that the growing acrylonitrile radical adds to another acrylonitrile monomer at the same rate as it adds to an SAS monomer. atamanchemicals.comresearchgate.net The rates of copolymerization of AN and SAS tend to decrease as the concentration of SAS in the monomer feed increases. atamanchemicals.com

Interactive Table: Monomer Reactivity Ratios for Acrylonitrile (r1) and this compound (r2) Copolymerization Click on the headers to sort the data.

| Solvent System | pH | r1 (Acrylonitrile) | r2 (this compound) | Source(s) |

| Dimethyl sulfoxide (B87167) (DMSO) | 7 | 1.00 ± 0.01 | 0.38 ± 0.02 | atamanchemicals.comresearchgate.net |

| Aqueous DMSO (6% H₂O) | - | 1.25 ± 0.01 | 0.28 ± 0.02 | atamanchemicals.comresearchgate.net |

| Dimethyl sulfoxide (DMSO) | 1.5 | 1.85 ± 0.01 | 0.43 ± 0.01 | atamanchemicals.comresearchgate.net |

SAS is also copolymerized with other monomers such as acrylic acid and acrylamide to create functional polymers. atamanchemicals.commdpi.com For example, a phosphorus-free, environmentally friendly terpolymer has been synthesized via free-radical polymerization using hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), acrylic acid (AA), and SAS. mdpi.com

The microstructure of copolymers containing SAS is crucial for their final properties. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the incorporation of the respective monomers into the polymer backbone. mdpi.com In the analysis of a HEMA-AA-SAS terpolymer, specific absorption bands in the FTIR spectrum confirmed the presence of the functional groups from each monomer. mdpi.com The spectrum showed a stretching vibration for -C-S at 599.1 cm⁻¹, peaks for the sulfonic acid group at 1401 and 1044.5 cm⁻¹, a stretching vibration for -C=O at 1727.9 cm⁻¹, and a peak for the hydroxyl group at 3443.0 cm⁻¹. mdpi.com The presence of these characteristic groups demonstrates the successful synthesis of the copolymer. mdpi.com Similarly, studies on other allyl-containing copolymers have used techniques like Raman spectroscopy and MALDI-TOF mass spectrometry to further elucidate the polymer structure and molecular weight distribution. researchgate.netmdpi.com

Other Key Chemical Transformations and Degradation Pathways of this compound

Beyond its role in polymerization, this compound is involved in other significant chemical transformations, from its synthesis to its eventual degradation.

A primary chemical transformation is its synthesis, typically achieved by the reaction of allyl chloride with sodium sulfite in an aqueous solution. atamanchemicals.comshanghaichemex.comgoogle.com This reaction is generally conducted at temperatures between 33°C and 70°C. google.com A critical parameter in this synthesis is the pH, which is maintained between 7 and 11. google.com Controlling the pH is essential because a competing reaction, the hydrolysis of allyl chloride, becomes rapid at pH values above 11, which would lower the yield of the desired this compound. google.comgoogle.com

Hydrolysis represents a key pathway for related allyl compounds. While direct kinetic studies on the hydrolysis of this compound are not widely detailed, the hydrolysis of its precursor, allyl chloride, is a well-documented side reaction during synthesis. google.com The degradation of other allyl compounds in aqueous solutions has also been shown to be highly dependent on pH and temperature. dss.go.thtandfonline.com For instance, the decomposition of allyl isothiocyanate in water proceeds via a nucleophilic attack by water molecules and hydroxide (B78521) ions. tandfonline.com

The degradation of this compound can also occur through biological and thermal pathways. Studies on its biodegradation have shown varied results depending on the conditions. It was found to degrade very slowly (about 4% after 13 months) in certain aquifer slurries. atamanchemicals.comatamanchemicals.com Similarly, it was degraded with difficulty by aniline-acclimated activated sludge. atamanchemicals.comatamanchemicals.com However, under the conditions of the Japanese MITI (Ministry of International Trade and Industry) test, it is considered degradable. atamanchemicals.com The presence of the sulfonate group is thought to reduce the susceptibility of the molecule to biological oxidation. atamanchemicals.comatamanchemicals.com

Thermal degradation is another relevant pathway. Allyl-containing compounds can be unstable at elevated temperatures. ajol.info The thermal stability of polymers can be influenced by the incorporation of sulfonate groups. For example, the presence of sulfate groups on cellulose (B213188) has been shown to significantly lower its thermal degradation temperature, suggesting a catalytic effect on the degradation reactions. researchgate.net The thermal decomposition of some platinum(II) complexes containing an allyl silane (B1218182) ligand begins at temperatures around 100°C to 125°C. ajol.info

Computational and Theoretical Insights into Allyl Sodium Sulfate

Quantum Chemical Investigations of Allyl Sodium Sulfate (B86663) Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) are employed to model the electronic structure of allyl sodium sulfate. cardiff.ac.uknih.gov These investigations provide a detailed picture of electron distribution, orbital energies, and molecular properties.

A primary focus of such studies is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the electronic structure is influenced by the electron-withdrawing sulfate group and the π-system of the allyl group.

Quantum chemical studies on analogous molecules, such as alkyl allyl radicals, reveal how spin density is distributed across the allyl fragment. researchgate.net Similar calculations for this compound would map out the charge distribution and identify electrophilic and nucleophilic sites, which is critical for predicting its behavior in chemical reactions. The delocalization of electron density across the allyl group's conjugated system is a key feature that can be precisely quantified. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Sulfonate Compound This table illustrates typical parameters obtained from quantum chemical calculations for a molecule with a sulfonate group, providing a reference for what would be investigated for this compound.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -8.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -0.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 7.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 5.4 D |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrostatic potential. | S: +1.2, O: -0.8, C(allyl): variable |

Molecular Dynamics Simulations of this compound Reactivity and Interactions

While quantum chemistry describes the static electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can model its interactions with solvent molecules, other ions, and surfaces, which is essential for understanding its role in various applications, such as in polymer synthesis or as a surfactant.

In an aqueous solution, MD simulations can reveal the structure of the hydration shells around the sodium cation and the allyl sulfate anion. Studies on similar systems, like aqueous sodium sulfate (Na₂SO₄), have used MD to detail the radial distribution functions, showing the precise arrangement of water molecules and ions. researchgate.net These simulations can also calculate dynamic properties such as the diffusion coefficients of the ions, which are critical for understanding transport phenomena. acs.org

The reactivity of the allyl group can also be explored. For instance, simulations can model the approach of a radical initiator to the double bond, providing insights into the initial steps of polymerization. The interaction of the entire molecule with a growing polymer chain or a surface can be simulated to understand its function as a monomer or stabilizer. Investigations into the aggregation behavior of similar anionic surfactants, like sodium dodecyl sulfate (SDS), use MD to clarify micelle formation, a process that could be relevant for this compound under certain conditions. researchgate.net

Table 2: Properties Investigated by Molecular Dynamics Simulations of Ionic Species in Solution

| Property | Description | Relevance to this compound |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the hydration shell around Na⁺ and the allyl sulfate anion. researchgate.net |

| Diffusion Coefficient (D) | Measures the rate of translational motion of a particle through a medium. | Determines the mobility of the ions in solution, affecting reaction kinetics. acs.org |

| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate. | Elucidates the energy barriers for ion pairing, aggregation, or interaction with surfaces. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent molecules. | Defines the solvation structure and its influence on reactivity. researchgate.net |

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of chemical research, aiming to link the chemical structure of a compound to its functional output or activity. drugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key chemical features responsible for its function. oncodesign-services.com Computational SAR models, often quantitative (QSAR), use this data to predict the activity of new, untested analogues. collaborativedrug.com

For this compound, SAR studies could be employed to optimize its performance in a specific application, such as polymerization. Analogues could be designed by modifying the allyl group (e.g., introducing methyl or other functional groups) or by changing the counter-ion. For example, in the context of polymerization, the activity might be defined as the reactivity ratio when copolymerized with another monomer.

Computational models can be built based on experimental data from a series of analogues. nih.gov These models use molecular descriptors—such as steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobicity (e.g., logP)—to build a mathematical relationship with the observed activity. Such a model could then be used to screen a virtual library of potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. oncodesign-services.com

Table 3: Hypothetical SAR Data for this compound Analogues in Polymerization This table illustrates how SAR data could be structured to correlate structural modifications with a measure of reactivity.

| Analogue | Modification | Descriptor (e.g., Hammett Constant, σ) | Activity (e.g., Reactivity Ratio, r₂) |

| 1 (this compound) | None (H at C2) | 0.00 | 0.38 |

| 2 | Methyl group at C2 | -0.07 | 0.32 |

| 3 | Chloro group at C2 | +0.23 | 0.45 |

| 4 | Methoxy (B1213986) group at C2 | -0.27 | 0.29 |

Predictive Computational Chemistry for this compound Reaction Pathways

Predicting the most likely pathway a chemical reaction will follow is a major challenge that computational chemistry is well-suited to address. catalysis.blog By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and the associated energy barriers. chemrxiv.org This allows for a mechanistic understanding of known reactions and the prediction of outcomes for new ones.

For this compound, this approach can be used to analyze its synthesis, such as the reaction between allyl chloride and sodium sulfite (B76179). google.com Computational models could compare different potential pathways, including side reactions like polymerization, to identify conditions that favor the desired product. google.com Heuristically-aided quantum chemistry approaches can efficiently explore the vast chemical space of possible reactions to find kinetically feasible pathways. chemrxiv.orgrsc.org

In the context of its use in polymerization, computational chemistry can predict the mechanism of initiation, propagation, and termination steps. For instance, the copolymerization of acrylonitrile (B1666552) with sodium allyl sulfonate has been studied, and the monomer reactivity ratios were determined under various conditions. atamanchemicals.com Computational modeling could further explore the transition states for the addition of each monomer to the growing polymer chain, providing a theoretical basis for the experimentally observed reactivity ratios (Q and e values). atamanchemicals.com Such predictive power is invaluable for designing polymers with specific properties. nih.govarxiv.org

Table 4: Computational Analysis of Potential Reaction Pathways for this compound

| Reaction Pathway | Computational Method | Key Parameters Calculated | Predicted Outcome |

| Synthesis from Allyl Chloride | DFT (Transition State Search) | Activation Energy (Ea), Reaction Enthalpy (ΔH) | Identifies the lowest energy pathway and optimal reaction conditions. |

| Radical Polymerization | DFT, MD | Transition state energies for propagation, Chain transfer barriers | Predicts polymerization kinetics and polymer microstructure. |

| Thermal Decomposition | PES Scanning | Bond Dissociation Energies, Energy barriers for fragmentation | Determines decomposition temperature and products. |

| Hydrolysis | Solvated DFT Calculations | Free energy profile for nucleophilic attack by water | Assesses the stability of the sulfate ester bond under aqueous conditions. |

Advanced Analytical Techniques for Allyl Sodium Sulfate Characterization

Spectroscopic Methods for Structural Elucidation of Allyl Sodium Sulfate (B86663)

Spectroscopic techniques are indispensable for probing the molecular structure of allyl sodium sulfate. By examining the interaction of the molecule with electromagnetic radiation, these methods offer insights into its atomic connectivity and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR are particularly informative.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. The allyl group protons would exhibit characteristic signals. The protons of the terminal CH₂ group (C=CH₂) would appear in the olefinic region of the spectrum, while the CH proton adjacent to the double bond and the CH₂ group attached to the sulfate moiety would have distinct chemical shifts. Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of these signals, providing further structural information about the connectivity of the atoms. studymind.co.uk For instance, the signal for the CH proton would be split by the protons on both adjacent CH₂ groups.

A related analytical approach involves the use of NMR spectroscopy to study the structure of metabolites. For example, in the analysis of metabolites of allyl isothiocyanate, a compound with a similar allyl group, ¹H and ¹³C NMR were used for structural elucidation. plos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | 5.2 - 5.4 | 118 - 120 |

| -CH= | 5.9 - 6.1 | 132 - 135 |

| -CH₂-O- | 4.5 - 4.7 | 65 - 70 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com These techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other. nih.gov

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups. The C=C stretching vibration of the allyl group would appear around 1645 cm⁻¹. The C-H stretching vibrations of the vinyl and aliphatic protons would be observed in the region of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The most prominent features would likely be the strong absorption bands associated with the sulfate group. The asymmetric (ν₃) and symmetric (ν₁) stretching vibrations of the S-O bonds in the sulfate ester would be expected in the regions of 1215-1270 cm⁻¹ and 1000 cm⁻¹, respectively. rasayanjournal.co.in

Raman spectroscopy would also reveal these vibrational modes, with the C=C double bond typically showing a strong Raman signal. spectroscopyonline.com The sulfate group vibrations would also be observable in the Raman spectrum. The complementary nature of IR and Raman spectroscopy can be particularly useful in confirming the presence and environment of the sulfate group. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C | Stretching | 1640 - 1650 |

| =C-H | Stretching | 3010 - 3095 |

| -C-H | Stretching | 2850 - 3000 |

| S=O | Asymmetric Stretching | 1215 - 1270 |

| S-O | Symmetric Stretching | ~1000 |

| C-O | Stretching | 1000 - 1200 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. scribd.com For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely in the negative ion mode to detect the anionic sulfate. The resulting mass spectrum would show a prominent peak for the [M-Na]⁻ ion.

Mass spectrometry is also a critical tool for identifying and characterizing metabolites. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to identify metabolites of allyl isothiocyanate in plasma, revealing conjugates formed through the mercapturic acid pathway. plos.org Similarly, gas chromatography-mass spectrometry (GC-MS) has been employed to detect volatile metabolites of garlic, such as allyl methyl sulfide (B99878), allyl methyl sulfoxide (B87167), and allyl methyl sulfone, in human milk and urine. mdpi.comnih.govfrontiersin.org These studies highlight the power of mass spectrometry in tracking the metabolic fate of allyl-containing compounds. In the context of sulfated metabolites, MS/MS experiments in negative ion mode are particularly useful, with characteristic product ions like [M-H-80]⁻, m/z 80, m/z 96, and m/z 97 being indicative of the sulfation site. nih.gov

Vibrational Spectroscopy (IR and Raman) for this compound Analysis

Chromatographic Separations and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. sinica.edu.twiyte.edu.tr

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar and ionic compound like this compound, several HPLC modes could be applicable.

A Chinese patent describes an HPLC method for the detection of sodium allyl sulfonate using a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution and acetonitrile. google.com The retention time under the specified conditions was reported to be around 3-4 minutes. google.com Another patent details an HPLC method for sodium sulfite (B76179) using a C18 column and a phosphate (B84403) buffer-methanol mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate as an ion-pairing agent. google.com This ion-pairing approach could also be effective for retaining and separating this compound on a reversed-phase column.

The purity of this compound can be determined by analyzing a sample and calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of a series of standards of known concentration against their respective concentrations. sinica.edu.tw The concentration of this compound in an unknown sample can then be determined from its peak area using this calibration curve. The use of an internal standard can improve the precision of the quantification. sinica.edu.tw

Table 3: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer |

| Detection | UV at low wavelength (e.g., < 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

These are example parameters and would require optimization for a specific application.

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. butterworth-labs.co.ukshimadzu.com It is a particularly suitable technique for analyzing this compound and related ionic species, such as sulfate and sodium ions.

An IC method has been developed for the analysis of sodium allyl sulfonate in nickel plating solutions using a dual analytical column setup and a conductivity detector. researchgate.net This demonstrates the utility of IC for quantifying allyl sulfonate in complex matrices. Ion chromatography can also be used to determine the concentration of inorganic anions like sulfate, which could be present as an impurity or a degradation product. copernicus.org The separation is typically achieved using an ion-exchange column, where the analyte ions are retained based on their interaction with the charged stationary phase. A conductivity detector is commonly used for the detection of the separated ions. butterworth-labs.co.uk

For the simultaneous determination of cations and anions, separate IC systems or a dual-channel system would be required. The analysis of sodium and sulfate ions in oral preparations has been demonstrated using ion chromatography with conductivity detection. mdpi.com This highlights the capability of IC to quantify the counter-ion and the sulfate group of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

X-ray Crystallography for Crystalline Structure Determination of this compound

A comprehensive search of scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. This suggests that a detailed crystal structure for this particular compound may not be publicly available or may be challenging to obtain due to factors such as difficulty in growing suitable single crystals.

However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a related simple inorganic salt, sodium sulfate (in its orthorhombic polymorph III), is presented. rruff.info This information, while not representative of this compound, demonstrates the detailed structural parameters that X-ray crystallography can provide. rruff.info The structure of sodium sulfate III consists of a framework of sulfate tetrahedra and sodium octahedra. rruff.info

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 5.607 |

| b (Å) | 8.955 |

| c (Å) | 6.967 |

| Volume (ų) | 349.82 |

| Z (formula units per cell) | 4 |

Thermal and Rheological Analysis of this compound and its Formulations

Thermal and rheological analyses are essential for understanding the behavior of this compound under varying temperature and stress conditions. These properties are critical for its application in polymerization processes and in the formulation of various products.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of materials. For this compound, available data indicates that the compound is stable at room temperature and can withstand moderate heat. nanotrun.com Its decomposition temperature is reported to be above 200°C, with one source citing a melting point of 242°C, accompanied by decomposition. nanotrun.comalfa-chemistry.comtcichemicals.com The dried product is noted to be thermally stable. nanotrun.com Detailed TGA and DSC thermograms for pure this compound are not widely available in the public domain, but the decomposition data is a key parameter for its handling and use in applications where it might be exposed to elevated temperatures. essecodobrasil.com.br

| Property | Value | Source |

|---|---|---|

| Melting Point | 242 °C (decomposes) | nanotrun.comtcichemicals.com |

| Decomposition Temperature | >200 °C | nanotrun.com |

Rheological Analysis

Rheological studies investigate the flow and deformation of materials. For this compound, which is often used as a comonomer in polymers, its influence on the rheological properties of the resulting formulations is a significant area of research. The incorporation of the ionic sulfonate group from this compound into polymer chains can have a pronounced effect on the viscosity and flow behavior of the polymer in aqueous solutions.

Studies on copolymers containing sodium allyl sulfonate have shown that the presence of this monomer can significantly alter the rheological properties of the polymer. For instance, in polyacrylamide-based microgels, the inclusion of sodium allyl sulfonate was found to influence the viscosity and gel content. researchgate.net In other applications, copolymers of sodium allyl sulfonate and maleic acid are used as viscosity-reducing agents in industrial slurries. google.com The ionic nature of the sulfonate group can lead to electrostatic interactions and changes in the hydrodynamic volume of the polymer chains in solution, thereby modifying the rheology of the formulation. These systems often exhibit non-Newtonian, shear-thinning behavior. tcichemicals.com

Applications of Allyl Sodium Sulfate in Advanced Materials and Chemical Systems

Functionalization of Polymeric Materials via Allyl Sodium Sulfatenanotrun.comgoogle.comgoogle.com

The dual functionality of allyl sodium sulfate (B86663) makes it a valuable component in polymer chemistry, enabling the synthesis of functionalized polymers with tailored properties.

Integration of Allyl Sodium Sulfate as a Monomer in Polymer Architectures

This compound can be integrated as a comonomer in various polymer architectures. nanotrun.com Its incorporation into polymer chains introduces sulfonate groups, which can significantly alter the properties of the resulting polymer. For instance, it is used as the third monomer in the production of acrylic fibers. nanotrun.comatamanchemicals.comatamanchemicals.com This addition improves the heat resistance, elasticity, spinnability, and dyeing performance of the fibers. chemicalbook.comnanotrun.com The presence of the sulfonate group provides dye-receptive sites, leading to faster color absorption, strong colorfastness, and vibrant colors. chemicalbook.comnanotrun.com

The polymerization of allyl monomers can sometimes be challenging, often resulting in polymers of low to medium molecular weight due to degradative chain transfer. researchgate.net However, in copolymerization with more reactive monomers like acrylonitrile (B1666552), it effectively modifies the final polymer's characteristics. chemicalbook.comresearchgate.net Research has also explored the copolymerization of this compound with monomers like acrylamide (B121943) and acrylic acid to create water-soluble copolymers with sulfonic groups. researchgate.netresearchgate.net

Table 1: Impact of this compound as a Monomer in Acrylic Fiber Production

| Property Enhanced | Mechanism of Improvement | Resulting Fiber Characteristic |

|---|---|---|

| Dyeability | Introduction of sulfonate groups as dye-receptive sites. chemicalbook.comnanotrun.com | Fast color absorption, strong colorfastness, bright colors. nanotrun.com |

| Heat Resistance | Modification of the polymer backbone. nanotrun.comatamanchemicals.com | Improved thermal stability. chemicalbook.com |

Role of this compound as a Surface-Active Agent in Emulsion Systemsgoogle.comgoogle.com

This compound functions as a surface-active agent, or surfactant, in emulsion polymerization. nanotrun.comgoogle.com Surfactants are crucial in this process for emulsifying water-insoluble monomers and stabilizing the resulting polymer particles. gantrade.com this compound, being an anionic surfactant, possesses both a hydrophobic allyl group and a hydrophilic sulfonate group. nanotrun.comfoodcom.pl This amphiphilic nature allows it to reduce the interfacial tension between the monomer droplets and the aqueous phase, facilitating the formation of micelles where polymerization occurs. sanyo-chemical-solutions.com

As a reactive surfactant, the allyl group can potentially participate in the polymerization reaction, covalently bonding the surfactant to the polymer particle. researchgate.net This can lead to improved stability of the final latex and reduce the amount of free surfactant in the system. google.com It is employed as a copolymerizable emulsifying agent, particularly in the production of dyeable acrylic fibers. chemicalbook.com

Cross-linking Properties of this compound in Hydrogel Development

The allyl group in this compound provides a site for cross-linking, which is essential in the formation of hydrogels. acs.org Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. najah.edu The cross-linking of polymer chains creates the network structure that prevents the polymer from dissolving. nih.gov

In the synthesis of hydrogels, a cross-linking agent is used to connect the polymer chains. N-allyl maleamic acid, which contains both maleate (B1232345) and allylic double bonds, has been shown to be an efficient crosslinker for preparing polyacrylamide and polyacrylic acid gels. researchgate.net While direct research on this compound as the primary cross-linker is less common, its allyl functionality makes it a candidate for incorporation into hydrogel networks. For instance, polymers containing allyl groups can undergo thiol-ene click chemistry, a highly efficient and specific reaction, to form cross-linked networks. rsc.orgdiva-portal.org The introduction of the sulfonate groups from this compound into a hydrogel can also significantly increase its water absorption capacity due to the ionic nature and the associated osmotic pressure. researchgate.netacs.org

Advanced Applications in Specialized Chemical Formulations

Beyond polymer science, this compound is a key ingredient in various specialized chemical formulations, where it enhances the performance and stability of the products.

Enhancement of Dyestuff Compositions and Related Industrial Processesgoogle.comgoogle.com

In the textile industry, this compound is utilized to enhance dyestuff compositions. google.comgoogle.com It can act as a leveling agent, promoting the uniform application of dyes onto fabrics. vrikpharma.com This is particularly important in achieving consistent coloring across large batches of textiles. pciplindia.com Its surfactant properties help to disperse the dye particles evenly in the dye bath, preventing aggregation and ensuring that the dye can access the fiber surface uniformly. nanotrun.com

Surfactant and Emulsifier Science: Mechanistic Role of this compound

This compound is classified as an anionic surfactant. nanotrun.com The fundamental mechanism behind its surfactant properties lies in its amphiphilic molecular structure. The molecule consists of a non-polar (hydrophobic) part, the allyl group, and a polar (hydrophilic) part, the sodium sulfonate group. foodcom.pl When added to a system containing two immiscible phases, such as oil and water, the surfactant molecules align themselves at the interface. The hydrophobic tails orient towards the oil phase, while the hydrophilic heads orient towards the water phase. sanyo-chemical-solutions.com

This arrangement lowers the interfacial tension between the two phases, allowing them to mix and form a stable emulsion. sanyo-chemical-solutions.com In emulsion polymerization, this leads to the formation of micelles, which are spherical aggregates of surfactant molecules enclosing the monomer. gantrade.com These micelles provide the loci for the polymerization reaction to occur, leading to the formation of polymer latex particles. The surface of these particles is stabilized by the adsorbed surfactant molecules, preventing them from coalescing. researchgate.net this compound's ability to act as a reactive surfactant can further enhance this stability by covalently bonding to the polymer. google.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| Acrylamide |

| Acrylic Acid |

| Acrylonitrile |

| This compound |

| N-allyl maleamic acid |

| Polyacrylamide |

| Polyacrylic acid |

| Sodium Dodecyl Allyl Sulfosuccinate (B1259242) |

| Sodium Lauryl Sulfate |

| Sodium Sulfite (B76179) |

| Allyl Chloride |

| Maleic anhydride (B1165640) |

| Allyl amine |

| Potassium persulfate |

| Thiol |

| Sodium Sulfate |

| Allyl alcohol |

| Toluene |

| p-toluenesulfonic acid monohydrate |

| Diallyl monomer |

| Dithiol |

| Triallyl crosslinker |

| Sodium Sulfide (B99878) |

| Caustic Soda |

| Sulfur |

| p-hydroxyphenyl-B-naphthylamine |

| Ethylene glycol monoethyl ether |

| Carbazole indophenol |

| Polyisobutylene |

| Maleic anhydride |

| Sodium hypophosphite |

| Vinyl acetate (B1210297) |

| Methyl acrylic acid |

| Itaconic acid |

| Poly(itaconic acid)/poly(sodium allyl sulfonate) |

| N,N′-methylene bisacrylamide |

| Diethyl vinylphosphonate |

| Diallyl vinylphosphonate |

| Pentaerythritol-tetrakis(3-mercaptopropionate) |

| 3,6-dioxa-1,8-octanedithiol |

| N-Dodecylacrylamide |

| 2-Methacryloxyethyltrimethylammonium chloride |

| Methacryloyl-L-Lysine |

| 2-N-Morpholinoethyl acrylate (B77674) |

| 2-N-Morpholinoethyl methacrylate (B99206) |

| Poly(ethylene glycol) diacrylate |

| N, N-dimethylacrylamide |

| Allyl glycidyl (B131873) ether |

| Sodium hydrosulfide |

| Poly(vinyl pyrrolidine) |

| N-(2-hydoxypropyl)methyl-acrylamide |

| Poly(ethylene glycol) |

| Sodium azide |

| Phenylacetylene |

| Benzylamine |

| 4-amino-2,1,3-benzothiadiazol |

| Thiocholesterol |

| Methyl thioglycolate |

| 2,2-dimethoxy-2-phenylacetophenone |

| Bromine |

| m-Chloroperoxybenzoic acid |

| Sodium bicarbonate |

| OXONE |

| Phenol |

| Sodium hydroxide (B78521) |

| Poly(vinylphosphonates) |

| Styrene |

| Polyvinyl alcohol |

| Sodium alkylbenzene sulfonates |

| Alkyl sulfosuccinates |

| Alkyldiphenyloxide disulfonates |

| Ethoxylated alkylphenol sulfates |

| Sulfates and phosphates of fatty alcohols |

| C10-C16 alcohol ethoxylate sulfate |

| Sodium dodecylbenzenesulfonate |

| Sodium lauryl sulfate |

| Poly(2-ethyl hexyl) phosphate (B84403) |

| Oleic acid |

| Stearic acid |

| Palmitic acid |

| Polyhydroxy alcohols |

| Polyoxyethylene derivatives of polyhydroxy alcohols |

| Polyoxyethylene ethers of polyhydroxy alcohols |

| Toluene |

| Xylene |

| Cymene |

| Dimethyl aniline |

| Tetrahydronaphthalene |

| Monoalkylol amines |

| Sodium hydrosulfide |

| Sodium polysulfide |

| Ethylene glycol |

Contributions of this compound to Other Industrial Additive Technologies

This compound, also known as sodium allyl sulfonate (SAS), is a versatile olefin monomer whose utility extends into a multitude of industrial additive technologies. chemicalbook.com Its chemical structure, featuring both a reactive double bond and a hydrophilic sulfonate group, allows it to be incorporated into various polymer systems to enhance their performance characteristics. chemicalbook.comchemicalbook.com This functional duality makes it a valuable component in the formulation of additives for water treatment, construction materials, coatings, agricultural products, and oilfield operations. atamanchemicals.comzxchem.com

In the realm of water treatment , this compound serves as a key monomer in the synthesis of corrosion and scale inhibitors. atamankimya.comatamanchemicals.com It can be copolymerized with monomers such as acrylic acid, acrylamide, and maleic anhydride. tradekorea.com The resulting polymers demonstrate effective inhibition of scale formation from mineral salts like calcium phosphate, calcium carbonate, and calcium sulfate, which is critical for maintaining the efficiency of industrial water systems. atamankimya.comtradekorea.com Beyond scale inhibition, it is also used to create flocculants by polymerizing with acrylamide, which aids in the clarification of water by aggregating suspended particles. atamanchemicals.comatamankimya.com

For the construction industry , this compound is incorporated into high-performance water-reducing agents, specifically polycarboxylate ether (PCE) superplasticizers. atamankimya.comatamanchemicals.com Its inclusion in the polymer structure helps to lower the amount of water required in concrete mixtures while maintaining workability and retarding setting time. atamanchemicals.comatamankimya.com Research into sulfonate-modified PCEs has shown significant improvements in performance. A study that synthesized a novel PCE by grafting poly(allyl sulfonate) (PALS) side chains onto a poly(acrylic acid) backbone (PAA-g-PALS) found it exhibited greater dispersing stability and tolerance to sulfates compared to conventional PCEs. researchgate.net This enhancement is attributed to the increased presence of hydrophilic ionic groups, which reduces the impact of competitive adsorption from sulfate ions and changes in ionic strength within the cement paste. researchgate.net The compound also functions as an early strength agent in certain cement applications. zxchem.comgoogle.com

In paint and coating formulations , this compound is used as an additive to produce thermosetting acrylic resins and as a dispersant for coatings. atamanchemicals.comtradekorea.com Its primary contribution is to increase the water solubility and stability of the resin, which is particularly valuable in the formulation of water-based paints. atamankimya.com

The oil and gas industry utilizes this compound in the formulation of drilling fluid additives. zxchem.com It is copolymerized with monomers like acrylamide and acrylic acid to create dispersants and fluid loss reducers. atamankimya.comtradekorea.com These specialized polymers exhibit notable resistance to high temperatures and high salt concentrations, conditions frequently encountered in deep-well drilling operations. atamankimya.comtradekorea.com

Further applications of this compound as an additive include:

Agriculture: It acts as an adjuvant in pesticide formulations, where it enhances the spreading and adhesion of the active ingredients onto plant surfaces. vrikpharma.com

Textiles and Polymers: It is used as an internal antistatic agent, which functions by creating a conductive pathway to dissipate electrical charges, while also providing lubrication and mold-release properties. atamankimya.comtradekorea.com In personal care products like shampoos, it can serve as a foaming agent and emulsion stabilizer. vrikpharma.com

Soil Improvement: When polymerized with sodium acrylate and other monomers, it can be used to enhance the fertility of red soil by improving its structure and strengthening the absorption of essential nutrients like ammonium (B1175870) and nitrate (B79036) ions. atamanchemicals.comatamankimya.com

The following table summarizes the diverse applications of this compound in various industrial additive technologies.

| Industrial Sector | Additive Technology | Function of this compound | Common Co-monomers |

| Water Treatment | Corrosion & Scale Inhibitors | Monomer for creating polymers that prevent mineral scale formation. atamanchemicals.comtradekorea.com | Acrylic acid, Acrylamide, Maleic anhydride, Sodium hypophosphite. atamankimya.comtradekorea.com |

| Flocculants | Monomer for synthesizing flocculating agents. atamankimya.com | Acrylamide. atamanchemicals.comsanyo-chemical-solutions.com | |

| Construction | Concrete Superplasticizers | Monomer for polycarboxylate water-reducers, improving workability and sulfate tolerance. atamankimya.comresearchgate.net | Acrylic acid. researchgate.net |

| Paints & Coatings | Resin & Dispersant Additives | Increases water-solubility of thermosetting acrylic resins and acts as a coating dispersant. atamanchemicals.comatamankimya.com | Not specified. |

| Oil & Gas | Drilling Fluid Additives | Monomer for high-temperature and salt-resistant dispersants and fluid loss agents. atamankimya.comtradekorea.com | Acrylamide, Acrylic acid, Sodium humate, various ammonium chloride derivatives. atamankimya.comtradekorea.com |

| Agriculture | Pesticide Formulations | Adjuvant to improve the spread and adhesion of pesticides on plant surfaces. vrikpharma.com | Not applicable (used as an adjuvant). |

| Polymers/Textiles | Antistatic Agents | Provides internal antistatic effect, lubrication, and mold release. atamankimya.comtradekorea.com | Not applicable (used as an additive). |

| Soil Treatment | Soil Conditioners | Monomer for polymers that improve soil structure and nutrient absorption. atamankimya.comtradekorea.com | Sodium acrylate, Styrene-acrylic emulsion, Polyvinyl alcohol. atamanchemicals.comatamankimya.com |

Detailed research findings highlight the quantitative benefits of using sulfonate-containing monomers in specific applications. For instance, kinetic studies of emulsion polymerization using a reactive surfactant (surfmer) derived from a related sulfonate compound, sodium dodecyl allyl sulfosuccinate (TREM LF-40), show its effectiveness.

| Surfactant Type | Chemical Name | Critical Micelle Concentration (cmc) |

| Reactive Surfactant (Surfmer) | Sodium dodecyl allyl sulfosuccinate | 3.2 mM acs.org |

| Conventional Surfactant | Sodium lauryl sulfate (SLS) | ~7 mM acs.org |

The lower critical micelle concentration (cmc) of the reactive sulfonate surfactant indicates that it forms micelles at a lower concentration than the conventional surfactant, sodium lauryl sulfate, which is a significant factor in emulsion polymerization efficiency. acs.org This demonstrates the enhanced surface activity imparted by such structures, a principle that underlies the utility of this compound in various additive systems.

Environmental Dynamics and Ecotoxicological Considerations of Allyl Sodium Sulfate

Environmental Fate and Transport of Allyl Sodium Sulfate (B86663)

Abiotic Degradation Pathways of Allyl Sodium Sulfate in Environmental Compartments

Specific data on the abiotic degradation of this compound through processes such as hydrolysis, photolysis, or oxidation in environmental compartments is not available in the reviewed literature. Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, influenced by factors like pH, temperature, and sunlight. normecows.commdpi.com For instance, if released to the atmosphere, some chemicals are degraded by reacting with photochemically produced hydroxyl radicals. atamanchemicals.com However, the atmospheric half-life of this compound has not been specifically determined. Similarly, its stability in water and soil under various abiotic conditions remains uncharacterized.

Biotic Transformation and Biodegradation of this compound

Information regarding the biotic transformation and biodegradation of this compound by microorganisms in soil and aquatic environments is scarce. Biodegradation is a key process that determines the persistence of a chemical in the environment. vrikpharma.com Studies on similar compounds suggest that the presence of an allyl group might influence the biodegradability, but specific pathways and rates for this compound have not been documented. google.com Research on related sulfonated compounds indicates that acclimatized microorganisms may be capable of degradation. atamanchemicals.comatamanchemicals.com

Bioavailability and Potential for Bioaccumulation of this compound

There is a lack of specific data on the bioavailability and bioaccumulation potential of this compound. Bioavailability refers to the fraction of a chemical that is taken up by an organism and is available to cause a biological effect. epa.gov The potential for a substance to bioaccumulate, or build up in the tissues of an organism, is often estimated using its octanol-water partition coefficient (Kow). atamanchemicals.comdiva-portal.org For some related hydrotropes, a low octanol:water partition coefficient (<1.0) suggests a low bioaccumulation potential. atamanchemicals.com However, without experimental data for this compound, its potential to accumulate in food chains remains unknown.

Ecotoxicological Impact Assessments of this compound

Comprehensive ecotoxicological impact assessments for this compound are not available in the public domain. Such assessments would require data on the effects of the compound on a range of organisms from different trophic levels.

Effects of this compound on Aquatic Ecosystems

Specific studies detailing the effects of this compound on aquatic organisms such as fish, invertebrates (like Daphnia magna), and algae are not found in the reviewed literature. georgiasouthern.edubiorxiv.org The toxicity of surfactants and related compounds to aquatic life can vary significantly depending on the species, water hardness, and temperature. nih.gov For example, high concentrations of sulfates, in general, can negatively impact aquatic ecosystems by causing eutrophication and altering the dissolved oxygen levels. olympianwatertesting.com However, the specific aquatic toxicity profile of this compound has not been established.

Table 1: Representative Aquatic Ecotoxicity Data for Related Compounds

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| Sodium Lauryl Sulfate | Daphnia magna | EC50 (48h) | - | georgiasouthern.edu |

| Sodium Sulfate | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 7,960 | heraproject.com |

| Sodium Sulfate | Daphnia magna | EC50 (48h) | 4,580 | heraproject.com |

| Sodium Sulfate | Algae | EC50 (120h) | 1,900 | heraproject.com |

Note: This table provides data for related compounds to illustrate the type of information needed for a full assessment of this compound. These values are not representative of this compound.

Impact of this compound on Terrestrial Biota

There is no available information on the specific impacts of this compound on terrestrial organisms, including soil microorganisms, plants, and invertebrates. For other sulfate compounds, toxicity to terrestrial plants has been observed at high concentrations. heraproject.comoecd.org The effects on soil-dwelling organisms are also an important consideration for a comprehensive environmental risk assessment. oecd.org

Mechanistic Toxicology and Biological Interactions of Allyl Sodium Sulfate

In Vitro Investigations of Allyl Sodium Sulfate (B86663) Cytotoxicity and Genotoxicity

DNA Damage and Mutagenicity Assessments of Allyl Sodium Sulfate

Comprehensive assessments of the DNA-damaging and mutagenic potential of this compound are not extensively reported. One source indicates that studies have not found sodium allyl sulfonate to be mutagenic or carcinogenic, though the primary research supporting this statement is not provided. atamanchemicals.com

In contrast, significant genotoxicity data is available for its precursor, allyl chloride. Allyl chloride has been shown to cause DNA damage in bacteria and is mutagenic to both bacteria and fungi. nih.gov It can also induce gene conversion in yeast. nih.gov The genotoxic mechanism of allyl chloride is thought to involve its metabolic activation to substances that can bind to DNA. iarc.fr However, it is crucial to note that the toxicological properties of a precursor cannot be directly extrapolated to the final compound, as the chemical structure and reactivity are different.

A Safety Data Sheet for sodium allyl sulfonate does not list it as a carcinogen under NTP, IARC, or OSHA. essecodobrasil.com.br Another source states that it may cause skin sensitization. parchem.com

Table 1: Summary of Available Genotoxicity Information

| Compound | Test System | Result | Citation |

| Sodium Allyl Sulfonate | General Statement | Not found to be mutagenic or carcinogenic | atamanchemicals.com |

| Allyl Chloride | Bacteria | DNA damage, mutagenic | nih.gov |

| Allyl Chloride | Fungi | Mutagenic | nih.gov |

| Allyl Chloride | Yeast | Gene conversion | nih.gov |

Elucidation of Toxicokinetic and Toxicodynamic Profiles of this compound

Detailed toxicokinetic and toxicodynamic studies specifically for this compound are not widely available in the public domain. The following sections summarize what can be inferred from available safety information and data on related compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

There is a lack of specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. It is known that exposure can occur through dermal contact, inhalation, and ingestion. atamanchemicals.com Based on its chemical properties, it is expected to have high mobility in soil. atamanchemicals.com

Information on the metabolism of the precursor, allyl chloride, is more readily available. Allyl chloride is presumed to be metabolized to allyl alcohol, which can then be further metabolized to form acrolein or glycidol. nih.gov Metabolites identified in rat urine include 3-hydroxypropylmercapturic acid and allyl mercapturic acid and its sulfoxide (B87167). nih.gov Allyl glutathione (B108866) and S-allyl-l-cysteine have been detected in the bile of rats dosed with allyl chloride. nih.gov The extent to which this compound follows similar or different metabolic pathways is currently unknown.

Organ-Specific Toxicity Mechanisms Induced by this compound

There is limited information on the organ-specific toxicity mechanisms of this compound. Safety data sheets indicate that inhalation of high concentrations of mists or vapors may irritate the respiratory tract, and ingestion may cause gastrointestinal irritation. essecodobrasil.com.br Contact with the solution may cause skin irritation and temporary conjunctivitis. essecodobrasil.com.br

In contrast, there is more specific information regarding the organ toxicity of its precursor, allyl chloride. Occupational exposure to allyl chloride during the manufacturing of sodium allyl sulfonate has been linked to the development of polyneuropathy, indicating that the peripheral nervous system is a target organ. nih.govatamanchemicals.comatamanchemicals.com Workers exposed to allyl chloride have also shown evidence of reversible liver damage and, in some cases, impaired kidney function. nih.gov Following inhalation exposure in animal studies, allyl chloride caused necrosis in the respiratory tract and degenerative changes in the kidneys and liver. iarc.fr It is important to reiterate that these findings are for the precursor and may not be representative of the toxicity profile of this compound itself.

Molecular and Cellular Mechanisms of this compound Toxicity

Detailed investigations into the specific molecular and cellular mechanisms of this compound toxicity are not currently available in the scientific literature. The primary health hazards identified in safety data sheets are related to irritation upon direct contact. essecodobrasil.com.brgelest.com One SDS notes that it may cause an allergic skin reaction. parchem.com Without further research, a comprehensive understanding of how this compound interacts with cellular components and pathways remains to be elucidated.

Interactions of this compound with Key Biological Macromolecules

The dual chemical nature of this compound suggests it may interact with biological macromolecules like proteins and nucleic acids through multiple mechanisms. These interactions are predicated on the electrophilic nature of the allyl group and the surfactant-like properties conferred by the alkyl sulfate structure.

The allyl group contains a double bond adjacent to a methylene (B1212753) group, which can make it susceptible to acting as an electrophile, particularly if the sulfate group acts as a leaving group. This reactivity is a hallmark of many allyl-containing compounds, which are known to form covalent bonds with nucleophilic centers in macromolecules. acs.org For instance, allylic compounds have been noted for their capacity to interact with key thiol groups in cysteine residues of proteins, potentially leading to enzyme inactivation through disulfide bond formation or sulfenylation. acs.org While this has been studied for compounds like garlic-derived allyl sulfides, the principle of allylic reactivity is broadly applicable. acs.org

Furthermore, compounds with allylic structures can interact with DNA. acs.org Some anticancer drugs containing allyl fragments have been developed for their ability to bind to DNA, illustrating the potential for this functional group to target nucleic acids. acs.org Alkylating agents, a class of compounds that includes some allylic structures, are known to react with nucleophilic sites on DNA bases, such as the N7 position of guanine, leading to DNA damage and cellular apoptosis. umn.edu

On the other hand, the molecule's structure is analogous to that of sodium alkyl sulfates, such as the well-studied detergent Sodium Dodecyl Sulfate (SDS). These molecules are known to interact with proteins primarily through non-covalent hydrophobic interactions between their alkyl chains and the non-polar regions of the protein, while the charged sulfate group enhances this interaction. nih.gov This binding typically disrupts the native non-covalent forces within a protein, leading to denaturation and loss of function. nih.govnih.gov The length of the alkyl chain influences the effectiveness of this interaction. nih.gov Given its short allyl (three-carbon) chain, the surfactant-like denaturing capacity of this compound may be less pronounced than that of longer-chain alkyl sulfates like SDS.

The interaction of sulfated molecules is also critical in biological recognition processes. For example, sulfate groups on glycosaminoglycans are essential for mediating interactions with various proteins at the cell surface. rsc.org This highlights the role the sulfate moiety can play in specific, non-denaturing binding events.

Table 1: Summary of Potential Interactions of this compound with Biological Macromolecules (Inferred from Related Compounds)

| Macromolecule | Potential Interaction Type | Interacting Group | Mechanism of Interaction | Potential Consequence | Supporting Evidence from Related Compounds |

| Proteins | Covalent Adduction | Allyl Group | Electrophilic attack on nucleophilic amino acid residues (e.g., Cysteine). acs.org | Enzyme inhibition, disruption of protein function. | Garlic-derived allyl compounds interact with thiol groups. acs.org |

| Proteins | Non-covalent Binding & Denaturation | Full Molecule (Alkyl Sulfate nature) | Hydrophobic interactions from the allyl chain and electrostatic interactions from the sulfate group disrupt protein tertiary structure. nih.gov | Loss of protein native conformation and function. | Sodium Dodecyl Sulfate (SDS) binds to and denatures proteins. nih.govnih.gov |

| DNA | Covalent Adduction (Alkylation) | Allyl Group | Electrophilic attack on nucleophilic sites on DNA bases (e.g., N7 of guanine). umn.edu | DNA damage, potential for mutagenesis. | Some allyl derivatives and other alkylating agents are known to interact with and damage DNA. acs.orgumn.edu |

Perturbation of Cellular Signaling Pathways by this compound

The interaction of this compound with macromolecules can be expected to trigger downstream effects on cellular signaling pathways, leading to toxicological outcomes. The specific pathways affected would depend on the primary molecular targets within the cell.

Based on the reactivity of the allyl group, this compound could modulate pathways sensitive to electrophilic stress. Many allyl-containing phytochemicals, such as diallyl sulfide (B99878) and diallyl disulfide from garlic, are known to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov NRF2 is a master regulator of the antioxidant response, and its activation by electrophiles leads to the expression of cytoprotective enzymes. nih.gov Therefore, exposure to this compound could potentially trigger this adaptive stress response pathway.

Conversely, the disruption of protein function and potential membrane damage caused by the surfactant properties of the molecule could initiate stress signaling cascades. The denaturation of proteins can lead to the unfolded protein response (UPR) if the stress occurs within the endoplasmic reticulum. General cellular damage can also activate inflammatory pathways, such as the NF-κB (nuclear factor kappa B) pathway, which is a central mediator of the cellular response to stimuli like stress and free radicals. frontiersin.org

Furthermore, significant disruption of cellular homeostasis can lead to programmed cell death. For example, extensive DNA damage, as could be caused by alkylation, is a potent trigger for apoptotic pathways. umn.edu Research on other bioactive compounds has shown that pathway perturbation analysis can reveal significant impacts on pathways like necroptosis and oxidative stress. researchgate.net Given the multiple potential interaction mechanisms of this compound, it is plausible that it could perturb a variety of signaling networks involved in cell survival, inflammation, and cell death.

Table 2: Potential Perturbation of Cellular Signaling Pathways by this compound (Inferred from Related Compounds)

| Signaling Pathway | Potential Effect | Plausible Mechanism | Supporting Evidence from Related Compounds |

| NRF2-ARE Pathway | Activation | Covalent modification of NRF2 repressors (e.g., KEAP1) by the electrophilic allyl group. nih.gov | Allyl sulfides from garlic are known activators of the NRF2 pathway. nih.gov |

| Inflammatory Pathways (e.g., NF-κB) | Activation | Cellular stress from protein denaturation or membrane interaction could trigger pro-inflammatory signals. frontiersin.org | Other sulfated compounds and cellular stressors are known to modulate the NF-κB pathway. frontiersin.org |

| Apoptosis / Necroptosis | Induction | Irreparable DNA damage from alkylation or overwhelming cellular stress from protein denaturation. umn.edu | DNA alkylating agents are potent inducers of apoptosis. umn.edu Significant cellular stress can trigger programmed cell death pathways. researchgate.net |

| Unfolded Protein Response (UPR) | Activation | Accumulation of denatured proteins in the endoplasmic reticulum due to surfactant-like effects. | General principle of cellular stress response to misfolded proteins. |

Future Research Horizons and Prospective Applications of Allyl Sodium Sulfate

Advancements in Sustainable Synthesis and Green Chemistry for Allyl Sodium Sulfate (B86663)

Traditional synthesis methods for allyl sodium sulfate are being re-evaluated in favor of more environmentally friendly processes that align with the principles of green chemistry. The goal is to enhance efficiency, reduce waste, and minimize energy consumption.

Key research directions include: